![molecular formula C14H14F3NO B1518040 Éthyl({5-[4-(trifluorométhyl)phényl]furan-2-yl}méthyl)amine CAS No. 1153421-91-0](/img/structure/B1518040.png)

Éthyl({5-[4-(trifluorométhyl)phényl]furan-2-yl}méthyl)amine

Vue d'ensemble

Description

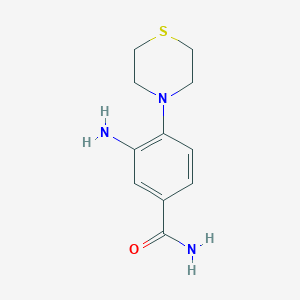

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is a synthetic chemical compound with the formula C14H14F3NO . It belongs to the class of aromatic amines and is commonly used in scientific experiments as a reagent for drug discovery and development.

Molecular Structure Analysis

The molecular weight of this compound is 269.27 . Its IUPAC name is N-({5-[4-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine . The InChI code is 1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3 .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It’s stored at room temperature .

Applications De Recherche Scientifique

Recherche sur le cancer

Ce composé s'est montré prometteur dans la recherche sur le cancer, en particulier comme inhibiteur potentiel de la sirtuine 2 humaine (SIRT2) . SIRT2 est impliqué dans la progression du cancer, et son inhibition pourrait être une stratégie pour le traitement du cancer. Le groupe trifluorométhyle dans le composé peut améliorer sa puissance et sa sélectivité envers SIRT2, ce qui en fait une molécule précieuse pour le développement de nouvelles thérapies anticancéreuses.

Traitement des maladies neurodégénératives

L'inhibition de SIRT2 n'est pas seulement pertinente pour le cancer, mais aussi pour les maladies neurodégénératives . Les composés qui peuvent moduler l'activité de SIRT2 peuvent avoir des applications thérapeutiques dans le traitement de maladies comme la maladie d'Alzheimer et la maladie de Parkinson, où l'acétylation des protéines joue un rôle important.

Agents antiviraux

Les dérivés d'éthyl({5-[4-(trifluorométhyl)phényl]furan-2-yl}méthyl)amine pourraient servir d'agents antiviraux puissants. Des dérivés de l'indole, qui partagent un cadre moléculaire similaire, ont été rapportés comme présentant une activité antivirale significative contre une gamme de virus ARN et ADN .

Applications antibactériennes

En plus de ses propriétés antivirales, ce composé peut également avoir des applications antibactériennes. La présence du groupe trifluorométhyle pourrait potentiellement augmenter l'efficacité du composé contre les infections bactériennes, comme on l'a observé dans d'autres molécules apparentées .

Gestion du diabète de type II

Les inhibiteurs de SIRT2 comme l'éthyl({5-[4-(trifluorométhyl)phényl]furan-2-yl}méthyl)amine ont été impliqués dans des stratégies de traitement efficaces pour le diabète de type II . En modulant l'activité de SIRT2, ils peuvent influencer l'homéostasie du glucose et la sensibilité à l'insuline.

Enhancer pharmacologique

L'inclusion d'un groupe trifluorométhyle s'est avérée augmenter la puissance pharmacologique des composés . Cela suggère que l'éthyl({5-[4-(trifluorométhyl)phényl]furan-2-yl}méthyl)amine pourrait être utilisée pour améliorer l'efficacité des médicaments existants, en particulier dans le contexte de l'inhibition de la recapture de la sérotonine.

Synthèse chimique et réactions organiques

La position benzylique de ce composé est un site réactif qui peut subir diverses réactions organiques, telles que la bromation radicalaire et la substitution nucléophile . Cela en fait un intermédiaire précieux dans la synthèse de molécules organiques plus complexes.

Découverte et développement de médicaments

En raison de ses diverses activités biologiques, l'éthyl({5-[4-(trifluorométhyl)phényl]furan-2-yl}méthyl)amine peut être un échafaudage clé dans la découverte de médicaments. Sa structure peut se lier avec une grande affinité à de multiples récepteurs, contribuant au développement de nouveaux agents thérapeutiques .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors or enzymes in the body. The trifluoromethyl group, for instance, is often used in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of a drug .

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The furan ring and the trifluoromethyl group could potentially enhance the compound’s ability to penetrate cell membranes .

Biochemical Pathways

Depending on its specific targets, the compound could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition. The trifluoromethyl group could potentially enhance the compound’s metabolic stability .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling and metabolism to alterations in cell growth and survival .

Action Environment

Various environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might be sensitive to pH changes .

Analyse Biochimique

Biochemical Properties

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine remains stable under standard laboratory conditions for extended periods . Its degradation products can sometimes exhibit different biological activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies in rodents have shown that low doses of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Propriétés

IUPAC Name |

N-[[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOAUIXXFQOUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)

![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)

![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)

![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)

![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)

![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)

![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)